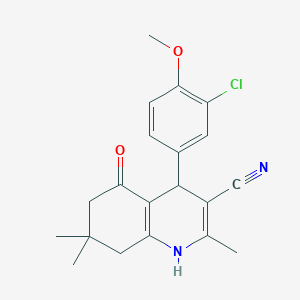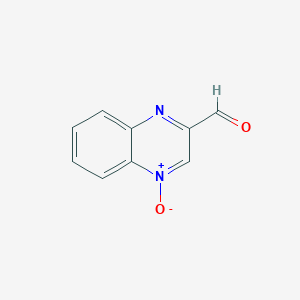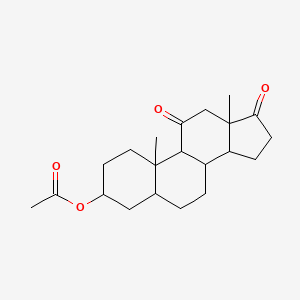![molecular formula C23H15Cl2N3O B11998414 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-phenyl-4-quinolinecarbohydrazide in ethanol.
- Add 2,6-dichlorobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives with different nucleophiles attached.
科学的研究の応用
Chemistry
In chemistry, N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is used as a ligand in coordination chemistry
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity. These materials have applications in electronics and advanced manufacturing.
作用機序
The mechanism by which N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Additionally, the compound can intercalate into DNA, disrupting cellular processes and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its reactivity and potential biological activity. The dichlorophenyl group can participate in additional interactions, such as halogen bonding, which can influence the compound’s properties and applications.
特性
分子式 |
C23H15Cl2N3O |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15Cl2N3O/c24-19-10-6-11-20(25)18(19)14-26-28-23(29)17-13-22(15-7-2-1-3-8-15)27-21-12-5-4-9-16(17)21/h1-14H,(H,28,29)/b26-14+ |
InChIキー |
QQSLRVPQTQGTFA-VULFUBBASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)


![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)

![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)

